N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a bifuran moiety linked to a benzenesulfonamide group. Its synthesis involves gold(I)-catalyzed reactions of furan-ynes with N-oxides, yielding a compound with a melting point of 84–86°C and a 70% yield under optimized conditions . The structure is confirmed via high-resolution mass spectrometry (HRMS), showing a molecular ion peak at m/z 470.0855 (calculated for C₂₅H₂₁NO₃S₂Na⁺) . This compound’s bifuran linker contributes to its electronic properties, including polarizability (⟨α⟩ = 645.71 atomic units (a.u.)), as determined through nonlinear optical studies .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-21(18,13-5-2-1-3-6-13)16-11-12-8-9-15(20-12)14-7-4-10-19-14/h1-10,16H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBPPNPBIHSALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with a bifuran derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamides.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The bifuran moiety in N-([2,2'-Bifuran]-5-ylmethyl)benzenesulfonamide distinguishes it from other sulfonamide derivatives. Key comparisons include:
Table 1: Polarizability (⟨α⟩) of Sulfonamide Derivatives with Varied Linkers
Key Insight : The target compound exhibits lower polarizability than DPTM-5 and DPTM-6, which share similar bifuran or oxazole linkers. This suggests that additional substituents (e.g., methyl groups) or extended conjugation in DPTM-5/6 enhance electron delocalization .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanism of action, pharmacological properties, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a bifuran moiety linked to a benzenesulfonamide group. The unique structural characteristics impart specific biological activities, making it a candidate for further research.
Key Structural Features:
- Bifuran Unit: Composed of two fused furan rings, contributing to the compound's reactivity and binding affinity.
- Benzenesulfonamide Group: Known for its ability to inhibit carbonic anhydrase (CA) enzymes, particularly CA IX.
The primary target of this compound is carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. The compound inhibits CA IX activity, thereby disrupting the carbonic acid-bicarbonate buffer system within tumor cells. This inhibition leads to anti-proliferative effects on cancer cells.
Mechanism Summary:
- Target Enzyme: Carbonic Anhydrase IX (CA IX)
- Mode of Action: Inhibition of CA IX activity
- Resulting Effects: Disruption of pH regulation in tumor microenvironments, leading to reduced tumor cell proliferation.
Pharmacological Properties
Research indicates that this compound exhibits promising pharmacokinetic properties. These include favorable drug-likeness and toxicity profiles, suggesting its potential suitability for clinical trials.
Pharmacokinetic Data:
| Property | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Toxicity | Low |
Biological Activity
This compound has been investigated for various biological activities:
-
Anticancer Activity:
- Exhibits anti-proliferative effects against several cancer cell lines.
- In vitro studies show significant inhibition of tumor growth with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
-
Antimicrobial Properties:
- Preliminary studies suggest potential antimicrobial activity against various pathogens.
- MIC values indicate effectiveness against both Gram-positive and Gram-negative bacteria.
-
Enzyme Inhibition:
- Demonstrates selective inhibition of CA IX compared to other carbonic anhydrases, highlighting its specificity as a therapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antitumor Activity:
- Antimicrobial Study:
-
Enzyme Inhibition Assays:
- In vitro assays confirmed that this compound effectively inhibited CA IX, with results supporting its development as a therapeutic agent for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
